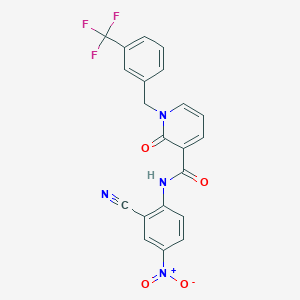
N-(2-cyano-4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyano-4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H13F3N4O4 and its molecular weight is 442.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-cyano-4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C21H13F3N4O4
- Molecular Weight : 442.3 g/mol
- CAS Number : 941903-74-8
- Structure : The compound features a dihydropyridine core with a cyano group and a nitrophenyl moiety, which are critical for its biological interactions .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.
- Receptor Modulation : It may interact with various receptors, altering their activity and influencing downstream signaling cascades.
- Gene Expression Alteration : The compound could modulate gene expression related to inflammation and cancer progression .
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance:
- Case Study 1 : A related compound demonstrated potent activity against multiple cancer cell lines, showing IC50 values in the low micromolar range .
- Case Study 2 : Structure-activity relationship studies revealed that modifications to the dihydropyridine scaffold can enhance cytotoxicity against specific tumor types .
Antimicrobial Activity
The compound's potential antimicrobial effects have also been explored:
- Study Findings : Similar derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .
Structure-Activity Relationship (SAR)
The SAR of this compound suggests that:
- The presence of the cyano group enhances lipophilicity and facilitates membrane permeability.
- The nitrophenyl moiety is crucial for interaction with biological targets, contributing to its antitumor and antimicrobial activities.
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increases potency against cancer cells |
| Variation of substituents on the phenyl ring | Alters selectivity for different biological targets |
Research Findings
Recent research has focused on synthesizing derivatives of this compound to evaluate their biological activities further. Notable findings include:
- Antitumor Efficacy : Derivatives exhibited enhanced cytotoxicity in vitro against various cancer cell lines, suggesting a promising avenue for drug development .
- Antimicrobial Efficacy : Some derivatives showed significant antibacterial activity, indicating potential applications in treating infections caused by resistant strains .
特性
IUPAC Name |
N-(2-cyano-4-nitrophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N4O4/c22-21(23,24)15-4-1-3-13(9-15)12-27-8-2-5-17(20(27)30)19(29)26-18-7-6-16(28(31)32)10-14(18)11-25/h1-10H,12H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXUIAMRTLNOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














